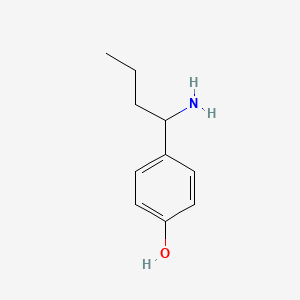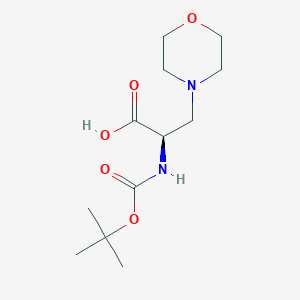![molecular formula C43H31P B12272398 (S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12272398.png)
(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is a chiral phosphine ligand with the molecular formula C43H31P and a molecular weight of 578.68 g/mol . This compound is known for its application in asymmetric synthesis and catalysis, making it a valuable tool in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine typically involves the following steps:
Formation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone, which is achieved through a coupling reaction of two naphthalene units.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Diphenylphosphine Group:
Industrial Production Methods
In an industrial setting, the production of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products Formed
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The major products are the substituted phosphine derivatives.
Applications De Recherche Scientifique
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then participate in catalytic cycles. The chiral environment created by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine: The enantiomer of the compound with similar properties but opposite chirality.
(S)-BINAP: Another chiral phosphine ligand with a similar binaphthyl backbone but different substituents.
Uniqueness
(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is unique due to its specific naphthylmethyl substitution, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain asymmetric catalytic reactions where other ligands may not perform as well.
Propriétés
Formule moléculaire |
C43H31P |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
[1-[2-(naphthalen-2-ylmethyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C43H31P/c1-3-17-37(18-4-1)44(38-19-5-2-6-20-38)41-28-27-34-15-10-12-22-40(34)43(41)42-36(26-25-33-14-9-11-21-39(33)42)30-31-23-24-32-13-7-8-16-35(32)29-31/h1-29H,30H2 |
Clé InChI |
HSQZUSOMZGVWKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-4-yloxy)benzo[d]oxazole](/img/structure/B12272322.png)

![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
![4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272337.png)
![2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12272354.png)
![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)
![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
![5-chloro-N-methyl-N-{1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12272401.png)
